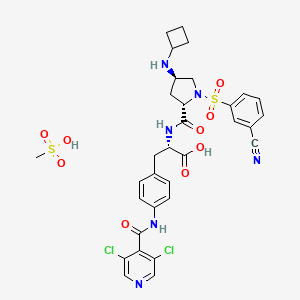

MK-0668 mesylate

Description

Propriétés

Numéro CAS |

865111-04-2 |

|---|---|

Formule moléculaire |

C32H34Cl2N6O9S2 |

Poids moléculaire |

781.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid |

InChI |

InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1 |

Clé InChI |

KHZPBUGRFNTMOR-YHEIIOCHSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK0668; MK 0668; MK-0668; MK-0668 Mesylate; |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of MK-0668 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0668 mesylate is a potent, small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). This document provides a comprehensive technical overview of its mechanism of action, drawing from available preclinical data and the broader understanding of VLA-4 antagonism. By competitively binding to VLA-4, MK-0668 effectively disrupts the interaction between VLA-4 and its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This blockade inhibits the adhesion and migration of leukocytes, a critical process in the inflammatory cascade. This guide details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this class of compounds.

Introduction to VLA-4 and its Role in Inflammation

Very Late Antigen-4 (VLA-4) is a heterodimeric cell surface receptor expressed on a variety of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a pivotal role in mediating immune cell trafficking from the bloodstream into inflamed tissues. The primary ligands for VLA-4 are VCAM-1, which is expressed on activated endothelial cells, and the extracellular matrix protein, fibronectin. The interaction between VLA-4 and its ligands is a key step in the process of leukocyte extravasation, which involves tethering, rolling, firm adhesion, and transmigration across the vascular endothelium. In inflammatory conditions, the upregulation of VCAM-1 on endothelial cells promotes the recruitment of VLA-4-expressing leukocytes to the site of inflammation, thereby perpetuating the inflammatory response.

Molecular Mechanism of Action of this compound

MK-0668 is an amino acid-based, potent antagonist of unactivated VLA-4[1]. Its mechanism of action is centered on the direct, competitive inhibition of the VLA-4 integrin.

Direct Antagonism of VLA-4

MK-0668 binds to the VLA-4 receptor, preventing its interaction with VCAM-1 and fibronectin. This antagonistic action inhibits the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent migration into tissues. By blocking this critical step, MK-0668 effectively reduces the infiltration of inflammatory cells into affected tissues.

Inhibition of Leukocyte Adhesion and Migration

The functional consequence of VLA-4 antagonism by MK-0668 is the inhibition of leukocyte adhesion and migration. Preclinical studies on VLA-4 antagonists have consistently demonstrated a significant reduction in the recruitment of inflammatory cells in various animal models of inflammatory diseases.

Quantitative Data

While extensive quantitative data specifically for this compound is not publicly available, the following table summarizes the reported in vitro potency of the parent compound, MK-0668. For a broader context, representative data for other small molecule VLA-4 antagonists are also included to illustrate typical binding affinities and in vivo efficacy.

| Parameter | MK-0668 | Representative Small Molecule VLA-4 Antagonist (e.g., BIO5192) | Reference |

| IC50 (Human Whole Blood) | 0.13 nM | - | [1] |

| IC50 (Dog) | 0.19 nM | - | [1] |

| IC50 (Rhesus Monkey) | 0.21 nM | - | [1] |

| IC50 (Rat) | 0.4 nM | - | [1] |

| Binding Affinity (Ki) for VCAM-1 | Not Reported | ~1 nM | Illustrative |

| In Vivo Efficacy (ED50 in animal model) | Not Reported | 0.1-1 mg/kg | Illustrative |

Signaling Pathways

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for cell adhesion, migration, and activation. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands ("inside-out" signaling). MK-0668, by blocking the initial ligand binding, prevents the initiation of outside-in signaling and is unaffected by the inside-out signaling that activates the receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of VLA-4 antagonists like MK-0668.

VLA-4 Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of VLA-4 to its ligand, VCAM-1.

Workflow:

Detailed Protocol:

-

Coating: Coat 96-well microplates with recombinant human VCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Cell Preparation: Culture a VLA-4 expressing cell line (e.g., Jurkat cells) and resuspend in assay buffer.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Binding: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add a fluorescent viability dye (e.g., Calcein-AM) and read the fluorescence on a plate reader.

-

Analysis: Plot the fluorescence intensity against the compound concentration and determine the IC50 value using a non-linear regression model.

Leukocyte Adhesion Assay under Flow Conditions

This assay mimics the physiological conditions of blood flow to assess the effect of a compound on leukocyte adhesion to endothelial cells.

Workflow:

Detailed Protocol:

-

Chamber Preparation: Culture human umbilical vein endothelial cells (HUVECs) to form a monolayer in a parallel plate flow chamber.

-

Endothelial Activation: Stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Leukocyte Preparation: Isolate primary human lymphocytes or use a VLA-4 expressing cell line. Pre-incubate the cells with this compound.

-

Flow Experiment: Assemble the flow chamber on a microscope stage. Perfuse the leukocyte suspension through the chamber at a physiological shear stress (e.g., 1-2 dyn/cm²).

-

Data Acquisition: Record videos of leukocyte interactions with the endothelial monolayer for a defined period.

-

Analysis: Quantify the number of firmly adherent and rolling leukocytes per unit area from the recorded videos.

Leukocyte Migration (Chemotaxis) Assay

This assay evaluates the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.

Workflow:

Detailed Protocol:

-

Assay Setup: Use a Transwell plate with a porous membrane (e.g., 5 µm pores). Add a chemoattractant, such as SDF-1α (e.g., 100 ng/mL), to the lower chamber.

-

Cell Preparation: Resuspend VLA-4 expressing cells in assay medium and pre-incubate with this compound.

-

Migration: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration towards the chemoattractant.

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain like crystal violet.

-

Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

This compound is a potent VLA-4 antagonist that functions by inhibiting the adhesion and migration of leukocytes. Its mechanism of action is well-grounded in the established role of VLA-4 in inflammation. The in vitro potency of MK-0668 is in the low nanomolar range, indicating a high affinity for its target. The experimental protocols described herein provide a framework for the comprehensive evaluation of VLA-4 antagonists. Further disclosure of in vivo efficacy and pharmacokinetic/pharmacodynamic data for MK-0668 would be invaluable for a complete understanding of its therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development focused on inflammatory diseases.

References

The Discovery of MK-0668: A Potent and Orally Active VLA-4 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in the inflammatory cascade.[1] Expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils, VLA-4 orchestrates their adhesion to the vascular endothelium and subsequent migration into tissues.[1] This process is primarily mediated by the interaction of VLA-4 with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix.[1] The critical role of the VLA-4/VCAM-1 pathway in the pathogenesis of inflammatory and autoimmune diseases has made it an attractive therapeutic target.[2] MK-0668 emerged from a dedicated drug discovery program as an extremely potent, orally active antagonist of VLA-4, demonstrating picomolar activity in whole blood. This technical guide provides a comprehensive overview of the discovery and preclinical development of MK-0668.

VLA-4 Signaling Pathway in Leukocyte Recruitment

The recruitment of leukocytes to sites of inflammation is a multi-step process involving initial tethering and rolling, followed by firm adhesion and transmigration across the endothelium. VLA-4 plays a crucial role in the firm adhesion step. Upon activation by chemokines, VLA-4 undergoes a conformational change, increasing its affinity for VCAM-1. The binding of VLA-4 to VCAM-1 anchors the leukocyte to the blood vessel wall, allowing it to withstand the shear forces of blood flow and subsequently transmigrate into the inflamed tissue.

Discovery and Lead Optimization

The discovery of MK-0668, N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine, was the result of a focused lead optimization effort. The initial lead structure was a potent VLA-4 antagonist that suffered from poor pharmacokinetic properties. The key breakthrough in the discovery of MK-0668 was the incorporation of an amino substituent on the proline fragment of the lead compound. This modification led to a significant increase in potency against the unactivated form of VLA-4, resulting in picomolar whole blood activity and a slower dissociation rate. This exceptional potency was sufficient to overcome the challenging pharmacokinetic profile often associated with this class of compounds.

Quantitative Data Summary

The potency of MK-0668 was evaluated in whole blood assays across multiple species, demonstrating consistently high activity.

| Species | IC50 (nM) |

| Human | 0.13[3] |

| Dog | 0.19[3] |

| Rhesus Monkey | 0.21[3] |

| Rat | 0.4[3] |

Experimental Protocols

While the specific, detailed protocols from the original discovery studies are not publicly available, the following are representative methodologies for the key assays used in the characterization of VLA-4 antagonists like MK-0668.

VLA-4 Mediated Cell Adhesion Assay (Static)

This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat T-cells)

-

Recombinant human VCAM-1 or fibronectin

-

96-well microplate

-

Fluorescent labeling reagent (e.g., Calcein-AM)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Test compound (MK-0668) and vehicle control

Protocol:

-

Coat the wells of a 96-well microplate with VCAM-1 or fibronectin solution overnight at 4°C.

-

Wash the wells with assay buffer to remove any unbound ligand.

-

Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with various concentrations of MK-0668 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add the cell suspension to the coated wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of inhibition of cell adhesion for each concentration of MK-0668 compared to the vehicle control.

Whole Blood Assay for VLA-4 Inhibition

This assay assesses the functional activity of a compound in a more physiologically relevant environment by measuring the inhibition of VLA-4-dependent processes in whole blood.

Materials:

-

Freshly drawn human whole blood (anticoagulated)

-

VLA-4-dependent stimulus (e.g., a chemoattractant that upregulates VLA-4 activity)

-

Flow cytometer

-

Fluorescently labeled antibodies against leukocyte markers and an activation marker

-

Test compound (MK-0668) and vehicle control

Protocol:

-

Aliquot whole blood into tubes.

-

Add various concentrations of MK-0668 or vehicle control to the blood samples and incubate for a specified time.

-

Add the VLA-4-dependent stimulus and incubate to induce a response (e.g., upregulation of an activation marker on a specific leukocyte population).

-

Stain the blood samples with fluorescently labeled antibodies to identify the leukocyte population of interest and to quantify the activation marker.

-

Lyse the red blood cells using a lysis buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of activated leukocytes in the presence of different concentrations of MK-0668.

-

Calculate the IC50 value for the inhibition of leukocyte activation.

Synthesis of MK-0668

A plausible synthetic route for MK-0668, based on the synthesis of related N-sulfonyl-proline derivatives, is outlined below. The synthesis involves the coupling of three key fragments: the substituted phenylalanine core, the functionalized proline moiety, and the cyanophenyl sulfonyl group.

Preclinical Pharmacokinetics

A significant challenge in the development of VLA-4 antagonists has been achieving favorable pharmacokinetic profiles. Many compounds in this class exhibit poor oral bioavailability and rapid clearance. The discovery of MK-0668 represented a major advancement, as its exceptionally high potency translated to sustained receptor occupancy in preclinical species even with oral administration. While specific pharmacokinetic parameters from the initial discovery publication are not detailed, the sustained activity observed in vivo suggests that MK-0668 maintains concentrations sufficient to engage the VLA-4 target for an extended period after dosing.

Conclusion

The discovery of MK-0668 is a landmark achievement in the pursuit of potent and orally active VLA-4 antagonists. Through a strategic lead optimization program, researchers successfully addressed the pharmacokinetic challenges that had previously hindered the development of this class of anti-inflammatory agents. The picomolar potency of MK-0668 in whole blood assays underscores its potential for robust target engagement in vivo. This technical guide has provided an in-depth overview of the discovery, mechanism of action, and preclinical characterization of MK-0668, offering valuable insights for professionals in the field of drug discovery and development.

References

The Structure of MK-0668 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of MK-0668 mesylate, a potent antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document details the structural identifiers, physicochemical data, and the mechanism of action of this compound, with a focus on its role in inhibiting the VLA-4 signaling pathway. Experimental methodologies for the characterization of related compounds and the signaling pathway are also discussed, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the methanesulfonate (B1217627) salt of MK-0668. The core structure of MK-0668 is a complex organic molecule featuring multiple chiral centers, aromatic rings, and functional groups that contribute to its high-affinity binding to VLA-4.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-{[(2S,4R)-1-(3-cyanobenzenesulfonyl)-4-(cyclobutylamino)pyrrolidin-2-yl]formamido}-3-[4-(3,5-dichloropyridin-4-amido)phenyl]propanoic acid; methanesulfonic acid[1] |

| CAS Number | 865111-04-2[1][2][3] |

| Molecular Formula | C32H34Cl2N6O9S2[1] |

| Molecular Weight | 781.68 g/mol [1] |

| SMILES String | CS(O)(=O)=O.OC(=O)--INVALID-LINK--NC(=O)[C@@H]1C--INVALID-LINK--NC1CCC1[1] |

| InChI Key | KHZPBUGRFNTMOR-YHEIIOCHSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data is not publicly available, predicted values provide valuable insights.

Table 2: Predicted Physicochemical Properties of MK-0668

| Property | Predicted Value | Source |

| Water Solubility | 0.00995 mg/mL | ALOGPS[1] |

| logP | 2.21 | ALOGPS[1] |

| pKa (Strongest Acidic) | 2.73 | Chemaxon[1] |

| pKa (Strongest Basic) | 8.97 | Chemaxon[1] |

| Hydrogen Bond Donors | 4 | Chemaxon[1] |

| Hydrogen Bond Acceptors | 9 | Chemaxon[1] |

| Rotatable Bond Count | 10 | Chemaxon[1] |

Mechanism of Action: VLA-4 Antagonism

MK-0668 is a potent antagonist of Very Late Antigen-4 (VLA-4), an integrin receptor expressed on the surface of leukocytes. VLA-4 plays a critical role in cell adhesion and migration, processes that are central to the inflammatory response. It mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This interaction is a key step in the trafficking of immune cells to sites of inflammation.

By competitively binding to VLA-4, MK-0668 blocks the interaction with VCAM-1 and fibronectin, thereby inhibiting leukocyte adhesion and transmigration into tissues. This mechanism of action makes VLA-4 antagonists like MK-0668 promising therapeutic agents for the treatment of inflammatory and autoimmune diseases.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and analysis of this compound are limited due to its proprietary nature. However, based on the structure of the molecule and general laboratory practices for similar compounds, representative methodologies are provided below.

General Synthesis of the Core α-Amino Acid Amide Structure

The synthesis of the core α-amino acid amide structure of MK-0668 likely involves a multi-step process. A general approach for the synthesis of complex α-amino acid derivatives often includes the following key steps:

-

Synthesis of the Substituted Phenylalanine Backbone: This can be achieved through various methods, such as the Strecker synthesis or asymmetric alkylation of a glycine (B1666218) enolate equivalent.

-

Amide Coupling: The carboxylic acid of the phenylalanine derivative is coupled with the proline-based fragment. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Sulfonylation: The secondary amine on the proline ring is reacted with 3-cyanobenzenesulfonyl chloride to introduce the sulfonyl group.

-

Final Deprotection and Salt Formation: Any protecting groups used during the synthesis are removed, and the final compound is treated with methanesulfonic acid to form the mesylate salt.

Analytical Characterization

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of multiple chiral centers, chiral HPLC is essential for the enantiomeric purity analysis of this compound.

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives), would be suitable.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. For reversed-phase chiral HPLC, a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often with an acidic or basic additive to control the ionization of the analyte, would be used.

-

Detection: UV detection at a wavelength where the aromatic chromophores of the molecule absorb strongly (e.g., around 254 nm or 280 nm) would be appropriate.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural elucidation and confirmation of this compound.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

¹H NMR: The ¹H NMR spectrum will provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals will correspond to the number of protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons and to fully assign the structure.

4.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for a molecule like this compound, which can be readily ionized in solution.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to measure the mass-to-charge ratio (m/z) with high accuracy.

Conclusion

This compound is a structurally complex and highly potent VLA-4 antagonist. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. While specific proprietary experimental protocols are not publicly available, the generalized methodologies presented for synthesis and analysis, based on established chemical principles, offer a valuable framework for researchers working with this or similar molecules. The continued investigation of VLA-4 antagonists holds significant promise for the development of novel therapies for a range of inflammatory and autoimmune disorders.

References

MK-0668: A Technical Guide to its Biological Function as a Potent VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent, orally active antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. This document provides a comprehensive overview of the biological function of MK-0668, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. MK-0668 effectively blocks the interaction between VLA-4 and its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, thereby inhibiting the adhesion and migration of leukocytes to sites of inflammation. This targeted action makes MK-0668 a significant subject of interest for the development of therapeutics for inflammatory diseases.

Core Mechanism of Action: VLA-4 Antagonism

MK-0668 exerts its biological effect by acting as a high-affinity antagonist of the unactivated form of the VLA-4 receptor.[1] VLA-4 is an integrin expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a crucial role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into inflamed tissues. This process is initiated by the binding of VLA-4 to its primary ligands, VCAM-1, which is expressed on activated endothelial cells, and the CS-1 domain of fibronectin in the extracellular matrix.

By binding to VLA-4, MK-0668 competitively inhibits the interaction with VCAM-1 and fibronectin. This blockade prevents the initial tethering and firm adhesion of leukocytes to the blood vessel wall, a critical step in the inflammatory cascade. The inhibition of leukocyte extravasation into tissues ultimately leads to a reduction in the inflammatory response.

Signaling Pathway

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for leukocyte adhesion and migration. MK-0668, by blocking this initial binding, prevents the downstream signaling required for these processes.

Quantitative Pharmacological Data

The potency of MK-0668 has been quantified across several species, demonstrating its potential for translation from preclinical models to human applications. The following tables summarize the key quantitative data for MK-0668.

Table 1: In Vitro Potency of MK-0668 (IC50)

| Species | Assay Condition | IC50 (nM) | Reference |

| Human | Whole Blood | 0.13 | [1] |

| Rhesus Monkey | Whole Blood | 0.21 | [1] |

| Dog | Whole Blood | 0.19 | [1] |

| Rat | Whole Blood | 0.4 | [1] |

Table 2: Preclinical Pharmacokinetics of MK-0668 (Oral Administration)

| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) | Reference |

| Rhesus Monkey | 1 | 0.21 | 2 | 1.1 | 35 | [1] |

| Dog | 1 | 0.13 | 2 | 0.9 | 45 | [1] |

| Rat | 3 | 0.11 | 4 | 1.2 | 25 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Oral bioavailability.

Table 3: Ex Vivo Receptor Occupancy of MK-0668 in Rhesus Monkeys (Oral Administration)

| Dose (mg/kg) | Time Post-Dose (h) | Receptor Occupancy (%) | Reference |

| 1 | 2 | >90 | [1] |

| 1 | 8 | >80 | [1] |

| 1 | 24 | ~50 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of MK-0668.

Human Whole Blood VLA-4/VCAM-1 Adhesion Assay

This assay was utilized to determine the in vitro potency of MK-0668 in a physiologically relevant matrix.

Objective: To measure the concentration of MK-0668 required to inhibit 50% (IC50) of VLA-4-dependent leukocyte adhesion to VCAM-1 in human whole blood.

Materials:

-

Human whole blood collected in heparinized tubes.

-

Recombinant human VCAM-1/Fc chimera.

-

96-well microtiter plates.

-

BCA (bicinchoninic acid) protein assay kit.

-

Calcein-AM fluorescent dye.

-

MK-0668 stock solution in DMSO.

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+).

Protocol:

-

Plate Coating: 96-well plates were coated overnight at 4°C with VCAM-1/Fc at a concentration of 0.5 µg/mL in PBS.

-

Blocking: Plates were washed and blocked with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Compound Preparation: A serial dilution of MK-0668 was prepared in DMSO and then further diluted in assay buffer to the final desired concentrations.

-

Leukocyte Labeling: Human whole blood was incubated with Calcein-AM at 37°C for 30 minutes to fluorescently label the leukocytes.

-

Incubation: The labeled whole blood was pre-incubated with varying concentrations of MK-0668 or vehicle (DMSO) for 15 minutes at 37°C.

-

Adhesion: The blood/compound mixture was then added to the VCAM-1 coated plates and incubated for 30 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells were removed by gentle washing with assay buffer.

-

Quantification: The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow: Whole Blood Adhesion Assay

Pharmacokinetic Studies in Preclinical Species

Objective: To determine the pharmacokinetic profile of MK-0668 following oral administration in rats, dogs, and rhesus monkeys.

Protocol:

-

Animal Dosing: Animals were fasted overnight prior to dosing. MK-0668 was formulated as a solution or suspension and administered via oral gavage.

-

Blood Sampling: Blood samples were collected from a suitable vein (e.g., jugular vein) into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Analysis: Plasma concentrations of MK-0668 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method. This involved protein precipitation followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F).

Ex Vivo Receptor Occupancy Assay

Objective: To measure the extent and duration of VLA-4 receptor occupancy by MK-0668 in circulating leukocytes of rhesus monkeys after oral administration.

Protocol:

-

Dosing and Sampling: Rhesus monkeys were dosed orally with MK-0668. Whole blood samples were collected at various time points post-dose.

-

Staining: A portion of the whole blood was incubated with a fluorescently labeled anti-VLA-4 antibody that binds to an epitope not blocked by MK-0668 (to identify the VLA-4 positive cell population) and a fluorescently labeled small molecule VLA-4 ligand or anti-VLA-4 antibody that competes with MK-0668 for binding.

-

Flow Cytometry: The samples were analyzed by flow cytometry to determine the amount of fluorescent ligand/antibody bound to the VLA-4 positive leukocytes.

-

Calculation of Occupancy: Receptor occupancy was calculated by comparing the mean fluorescence intensity (MFI) of the competing fluorescent ligand/antibody in samples from treated animals to that of pre-dose or vehicle-treated animals. The formula used was: Receptor Occupancy (%) = [1 - (MFI_post-dose / MFI_pre-dose)] x 100.

Conclusion

MK-0668 is a highly potent and orally bioavailable antagonist of VLA-4 with a well-defined mechanism of action. The quantitative data from in vitro and in vivo preclinical studies demonstrate its ability to effectively inhibit VLA-4 function at nanomolar concentrations. The detailed experimental protocols provided herein offer a basis for the further investigation and development of VLA-4 antagonists. The picomolar potency in human whole blood and sustained receptor occupancy in preclinical species highlight the potential of MK-0668 as a therapeutic agent for the treatment of a range of inflammatory and autoimmune diseases.[1] Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

synthesis pathway of MK-0668 mesylate

An in-depth technical guide on the synthesis pathway of MK-0668 mesylate is not available at this time. Publicly accessible resources do not currently provide the detailed experimental protocols, quantitative data, or signaling pathway diagrams required for a comprehensive guide that meets the specified criteria for researchers, scientists, and drug development professionals.

Further investigation into patent literature and other scientific databases has not yet yielded the necessary detailed information to construct the requested technical guide, including structured tables of quantitative data and diagrams of signaling pathways or experimental workflows.

Therefore, a complete and in-depth guide on the synthesis of this compound that adheres to the user's specific requirements for data presentation, experimental protocols, and mandatory visualizations cannot be generated at this time. Additional information from proprietary sources or specialized chemical databases would be required to fulfill this request.

In Vitro Characterization of MK-0668: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-0668, a potent antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document outlines the core mechanism of action, quantitative biological activity, and detailed experimental protocols for the comprehensive evaluation of this compound and similar VLA-4 antagonists.

Core Mechanism of Action

MK-0668 is an amino acid-based antagonist that targets the unactivated state of VLA-4.[1] Its primary mechanism of action involves the inhibition of the interaction between VLA-4 and its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[2] This blockade disrupts the adhesion and migration of leukocytes to inflammatory sites, which is a critical process in the pathophysiology of various inflammatory diseases.[2] By preventing this interaction, MK-0668 effectively reduces the infiltration of leukocytes into inflamed tissues.[2]

VLA-4 Signaling Pathway

The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells initiates a signaling cascade that leads to cell adhesion, cytoskeletal rearrangement, and subsequent transmigration into the surrounding tissue. MK-0668 competitively inhibits this initial binding step.

Quantitative Data Summary

The inhibitory potency of MK-0668 has been determined in various species, demonstrating its high affinity for VLA-4. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | Assay System | IC50 (nM) | Reference |

| Human | Whole Blood | 0.13 | [1] |

| Human | Jurkat Cells | 0.2 | [2] |

| Dog | Whole Blood | 0.19 | [1] |

| Rhesus Monkey | Whole Blood | 0.21 | [1] |

| Rat | Whole Blood | 0.4 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of MK-0668.

Competitive Binding Assay

This assay quantifies the ability of MK-0668 to compete with a labeled ligand for binding to VLA-4 expressed on the surface of cells.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat, U937)

-

Labeled VLA-4 ligand (e.g., fluorescently-labeled VCAM-1 or a labeled small molecule antagonist)

-

MK-0668

-

Assay Buffer (e.g., HEPES buffered saline with 0.1% HSA)

-

96-well microtiter plates

-

Plate reader capable of detecting the label (e.g., fluorescence plate reader)

Procedure:

-

Cell Preparation: Culture VLA-4 expressing cells to the appropriate density. On the day of the assay, wash the cells with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of MK-0668 in assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add:

-

50 µL of the cell suspension.

-

50 µL of the MK-0668 dilutions or vehicle control.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Labeled Ligand Addition: Add 50 µL of the labeled VLA-4 ligand at a concentration equivalent to its Kd for VLA-4.

-

Second Incubation: Incubate the plate at 37°C for 60 minutes, protected from light if the label is photosensitive.

-

Washing: Wash the cells three times with cold assay buffer to remove unbound ligand. This can be done by centrifugation of the plate and careful aspiration of the supernatant.

-

Detection: Resuspend the cell pellet in 100 µL of assay buffer and measure the signal using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the MK-0668 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of MK-0668 to inhibit the adhesion of VLA-4 expressing cells to immobilized VCAM-1 or fibronectin.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat, primary leukocytes)

-

Recombinant human VCAM-1 or fibronectin

-

MK-0668

-

Calcein-AM (or other fluorescent cell viability dye)

-

Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 1-5 µg/mL in PBS) or fibronectin overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and block with 200 µL of blocking buffer for 1 hour at 37°C.

-

Cell Labeling: Incubate the VLA-4 expressing cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the labeled cells with various concentrations of MK-0668 or vehicle control for 30 minutes at 37°C.

-

Adhesion: Wash the coated and blocked plate once with assay buffer. Add 100 µL of the pre-treated cell suspension to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Washing: Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Add 100 µL of assay buffer to each well and measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., Ex/Em ~485/520 nm for Calcein-AM).

-

Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value of MK-0668.

Cell Migration (Chemotaxis) Assay

This assay assesses the effect of MK-0668 on the directed migration of leukocytes towards a chemoattractant.

Materials:

-

VLA-4 expressing cells (e.g., primary lymphocytes, monocytes)

-

Chemoattractant (e.g., SDF-1α)

-

MK-0668

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Cell migration buffer (e.g., RPMI with 0.5% BSA)

-

Cell viability/counting reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Chemoattractant Preparation: Add the chemoattractant (e.g., 100 ng/mL SDF-1α) in migration buffer to the lower chamber of the 24-well plate.

-

Cell Preparation: Resuspend VLA-4 expressing cells in migration buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the cells with various concentrations of MK-0668 or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant. Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in the lower chamber.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Determine the number of migrated cells by comparing to a standard curve. Calculate the percentage of inhibition of migration for each MK-0668 concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a VLA-4 antagonist like MK-0668.

References

Preclinical Profile of MK-0668 Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated preclinical evaluation of MK-0668 mesylate, a potent VLA-4 antagonist. Due to the proprietary nature of pharmaceutical development, specific quantitative data from preclinical studies on this compound are not publicly available. The following sections detail the established mechanism of action, outline standard experimental protocols for preclinical assessment, and present illustrative data tables based on typical findings for compounds in this class.

Introduction

This compound is a small molecule inhibitor of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a key mediator in the inflammatory cascade, facilitating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By antagonizing VLA-4, this compound has the potential to be a therapeutic agent for various inflammatory and autoimmune diseases. This guide summarizes the expected preclinical data and methodologies used to characterize the pharmacology, pharmacokinetics, and safety of this compound.

Mechanism of Action: VLA-4 Antagonism

MK-0668 is a potent antagonist of unactivated VLA-4.[1] The interaction of MK-0668 with VLA-4 is characterized by slow dissociation rates, which contributes to its pharmacological profile.[2] VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary ligands on the vascular endothelium are Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. The binding of VLA-4 to its ligands is a critical step in the recruitment of these immune cells to sites of inflammation.

Signaling Pathway

The binding of VLA-4 to VCAM-1 initiates a signaling cascade that promotes leukocyte adhesion and migration across the endothelial barrier. MK-0668, as a VLA-4 antagonist, blocks this initial interaction.

Caption: VLA-4 mediated leukocyte adhesion and the inhibitory action of MK-0668.

Preclinical Efficacy

The in vivo efficacy of VLA-4 antagonists is typically evaluated in animal models of inflammatory diseases. For a compound like this compound, relevant models could include experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis for rheumatoid arthritis, or models of inflammatory bowel disease.

Experimental Workflow: EAE Model

References

In-Depth Technical Guide to the Target Validation of MK-0668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for MK-0668, a potent antagonist of Very Late Antigen-4 (VLA-4). The document details the mechanism of action, key experimental data, and the signaling pathways involved, offering valuable insights for professionals in the field of drug development and immunology research.

Core Target and Mechanism of Action

MK-0668 is a small molecule antagonist that specifically targets the integrin VLA-4, also known as α4β1. VLA-4 is a transmembrane receptor crucial for cell adhesion to the extracellular matrix and other cells, playing a significant role in leukocyte trafficking and inflammation. The primary mechanism of action of MK-0668 involves the inhibition of the interaction between VLA-4 on the surface of leukocytes and its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, which are expressed on endothelial cells and in the extracellular matrix.[1][2] By blocking this interaction, MK-0668 effectively prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium to sites of inflammation.

Quantitative Analysis of MK-0668 Potency

The potency of MK-0668 as a VLA-4 antagonist has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50). These studies demonstrate the high affinity of MK-0668 for VLA-4 across multiple species.

| Species | Assay Condition | IC50 (nM) |

| Human | Whole Blood | 0.13[3] |

| Dog | Whole Blood | 0.19[3] |

| Rhesus Monkey | Whole Blood | 0.21[3] |

| Rat | Whole Blood | 0.4[3] |

Experimental Protocols

Competitive Binding Assay for IC50 Determination

This protocol outlines a typical competitive binding assay to determine the IC50 value of a VLA-4 antagonist like MK-0668.

Objective: To quantify the concentration of MK-0668 required to inhibit 50% of the binding of a known fluorescently labeled ligand to VLA-4.

Materials:

-

VLA-4-expressing cells (e.g., Jurkat T-cells)

-

Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

-

MK-0668 at various concentrations

-

Assay buffer (e.g., HEPES buffer with 0.1% HSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: VLA-4-expressing cells are washed and resuspended in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Incubation with Antagonist: Cells are pre-incubated with varying concentrations of MK-0668 for 10-20 minutes at 37°C.

-

Addition of Labeled Ligand: A fixed concentration of the fluorescently labeled VLA-4 ligand (e.g., 25 nM LDV-FITC) is added to the cell suspension.

-

Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at 37°C), protected from light.

-

Washing: Cells are washed with cold assay buffer to remove unbound ligand.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer.

-

Data Analysis: The percentage of inhibition of ligand binding is calculated for each concentration of MK-0668. The IC50 value is determined by plotting the percent inhibition against the log concentration of MK-0668 and fitting the data to a sigmoidal dose-response curve.

Leukocyte Adhesion Assay

This protocol describes a static leukocyte adhesion assay to evaluate the inhibitory effect of MK-0668 on leukocyte-endothelial cell interactions.

Objective: To quantify the ability of MK-0668 to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocytes (e.g., isolated human peripheral blood lymphocytes or a leukocyte cell line like HL-60)

-

MK-0668 at various concentrations

-

Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)

-

TNF-α (to activate endothelial cells)

-

Cell culture medium and plates

-

Fluorescence microplate reader

Procedure:

-

Endothelial Cell Monolayer Preparation: HUVECs are seeded in a 96-well plate and cultured until a confluent monolayer is formed.

-

Endothelial Cell Activation: The HUVEC monolayer is treated with TNF-α for 4-6 hours to induce the expression of VCAM-1.

-

Leukocyte Labeling: Leukocytes are labeled with a fluorescent cell tracker dye according to the manufacturer's instructions.

-

Treatment with Antagonist: Labeled leukocytes are pre-incubated with various concentrations of MK-0668.

-

Co-culture: The treated leukocytes are added to the activated HUVEC monolayer and incubated for 30-90 minutes to allow for adhesion.

-

Washing: Non-adherent leukocytes are removed by gentle washing with PBS.

-

Quantification: The fluorescence of the remaining adherent leukocytes is measured using a fluorescence microplate reader.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of MK-0668 relative to the untreated control.

VLA-4 Signaling Pathway and Experimental Workflow

The interaction of VLA-4 with its ligands, VCAM-1 and fibronectin, triggers a complex intracellular signaling cascade that is crucial for cell adhesion, migration, and survival. Antagonism of VLA-4 by MK-0668 disrupts these signaling events.

VLA-4 Signaling Cascade

Upon binding to VCAM-1 or fibronectin, VLA-4 undergoes a conformational change, leading to the activation of downstream signaling pathways. This "outside-in" signaling involves the recruitment and activation of several key proteins.

Caption: VLA-4 signaling cascade upon ligand binding and its inhibition by MK-0668.

This signaling cascade involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the phosphorylation of downstream targets like paxillin.[4][5][6] Paxillin, an adaptor protein, plays a crucial role in organizing the actin cytoskeleton.[7][8][9] Concurrently, VLA-4 activation can also stimulate the PI3K/Akt pathway and Rho family GTPases, which are critical regulators of cell survival, proliferation, and cytoskeletal dynamics, ultimately leading to firm cell adhesion and migration.[10][11][12]

Experimental Workflow for Target Validation

The validation of VLA-4 as a therapeutic target for an antagonist like MK-0668 follows a logical experimental progression from in vitro characterization to in vivo efficacy studies.

Caption: A typical experimental workflow for the validation of a VLA-4 antagonist.

This workflow begins with determining the binding affinity and in vitro functional activity of the compound. Successful in vitro validation is followed by in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the drug, including its ability to occupy the VLA-4 receptor in a living organism. Finally, the therapeutic efficacy is evaluated in relevant animal models of inflammatory diseases.

Conclusion

The comprehensive target validation studies for MK-0668 strongly support its mechanism of action as a potent and specific antagonist of VLA-4. The quantitative data from in vitro assays demonstrate its high affinity for the target, and the understanding of the VLA-4 signaling pathway provides a clear rationale for its therapeutic potential in inflammatory diseases. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals working on VLA-4 antagonists and other modulators of leukocyte adhesion.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorylation of paxillin LD4 destabilizes helix formation and inhibits binding to focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the integrin alpha 4 cytoplasmic domain regulates paxillin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A paxillin tyrosine phosphorylation switch regulates the assembly and form of cell-matrix adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paxillin Enables Attachment-independent Tyrosine Phosphorylation of Focal Adhesion Kinase and Transformation by RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Roles of Akt and NOSs In Regulation of VLA-4-Mediated Melanoma Cell Adhesion To Endothelial VCAM-1 After UVB-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho Gtpases: Integrating Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of VLA-4 Inhibition by MK-0668: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very Late Antigen-4 (VLA-4), an integrin protein, plays a pivotal role in mediating leukocyte adhesion and migration to sites of inflammation. Its involvement in the pathogenesis of various autoimmune and inflammatory diseases has positioned it as a key therapeutic target. MK-0668 is a potent, small-molecule antagonist of VLA-4, designed to block the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This technical guide provides an in-depth overview of the therapeutic potential of VLA-4 inhibition by MK-0668, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying biological pathways and drug discovery workflows.

Introduction to VLA-4 and its Role in Inflammation

VLA-4, also known as integrin α4β1, is a heterodimeric cell surface receptor expressed on various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It is critically involved in the inflammatory cascade, mediating the adhesion of these immune cells to the vascular endothelium, a prerequisite for their subsequent transmigration into inflamed tissues. The primary ligands for VLA-4 are VCAM-1, which is expressed on activated endothelial cells, and the CS-1 domain of fibronectin, an extracellular matrix component. The interaction between VLA-4 and its ligands is a key step in the recruitment of inflammatory cells to sites of injury or infection. Dysregulation of this process is a hallmark of numerous chronic inflammatory and autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and asthma.

MK-0668: A Potent VLA-4 Antagonist

MK-0668 is a small-molecule inhibitor designed to specifically and potently antagonize the function of VLA-4. By binding to VLA-4, MK-0668 effectively blocks its interaction with VCAM-1 and fibronectin, thereby inhibiting the adhesion and migration of leukocytes.

Quantitative Data: In Vitro Potency

Preclinical studies have demonstrated the high potency of MK-0668 in inhibiting VLA-4 function across different species. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Species | Assay System | IC50 (nM) |

| Human | Whole Blood Assay | 0.13 |

| Dog | Whole Blood Assay | 0.19 |

| Rhesus Monkey | Whole Blood Assay | 0.21 |

| Rat | Whole Blood Assay | 0.4 |

Table 1: In Vitro Potency of MK-0668

Signaling Pathway of VLA-4 Mediated Adhesion

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. A simplified representation of this "inside-out" and "outside-in" signaling pathway is depicted below.

Caption: VLA-4 Signaling Pathway.

Experimental Protocols

Cell Adhesion Assay

This protocol outlines a general method to assess the ability of MK-0668 to inhibit VLA-4-mediated cell adhesion to its ligands.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat cells, primary lymphocytes)

-

Recombinant human VCAM-1 or fibronectin

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

MK-0668

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

Plate reader with fluorescence detection

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL) or fibronectin (e.g., 20 µg/mL) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions. Resuspend the cells in assay buffer.

-

Compound Incubation: Pre-incubate the labeled cells with varying concentrations of MK-0668 or vehicle control for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension to the coated and blocked wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of MK-0668 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Receptor Occupancy Assay (Flow Cytometry)

This protocol provides a framework for determining the extent to which MK-0668 binds to VLA-4 on the surface of cells.

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

Fluorescently labeled anti-VLA-4 antibody (non-competing with MK-0668)

-

Fluorescently labeled secondary antibody (if the primary is not directly conjugated)

-

MK-0668

-

Fixation/permeabilization buffers (optional)

-

Flow cytometer

Methodology:

-

Sample Collection: Collect whole blood or isolate PBMCs from the species of interest.

-

Compound Incubation: Incubate the cells with varying concentrations of MK-0668 or vehicle control for a specified time at 37°C.

-

Staining: Add the fluorescently labeled anti-VLA-4 antibody to the cell suspension and incubate on ice, protected from light.

-

Washing: Wash the cells with cold PBS containing BSA to remove unbound antibody.

-

Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody.

-

Fixation (optional): Fix the cells with a suitable fixation buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer, gating on the leukocyte population of interest.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the VLA-4 staining for each concentration of MK-0668. Calculate the percentage of receptor occupancy based on the reduction in MFI compared to the vehicle control.

Experimental and Drug Discovery Workflow

The development of a VLA-4 inhibitor like MK-0668 follows a structured workflow from initial target identification to preclinical and clinical evaluation.

Caption: VLA-4 Inhibitor Discovery Workflow.

Conclusion

MK-0668 demonstrates significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases through its potent and specific inhibition of VLA-4. The preclinical data highlight its high in vitro potency. The provided experimental protocols offer a foundation for further investigation into the mechanism and efficacy of VLA-4 antagonists. The visualized signaling pathway and drug discovery workflow provide a clear framework for understanding the biological context and the developmental process of such targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of MK-0668.

Early-Stage Research on MK-0668 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent, orally active antagonist of the unactivated Very Late Antigen-4 (VLA-4) integrin. This document provides a technical overview of the early-stage research on MK-0668 mesylate, consolidating available preclinical data on its mechanism of action, potency, and methodologies for its evaluation. Due to the limited public availability of detailed proprietary research, this guide combines specific data on MK-0668 with generalized experimental protocols and workflows standard to the preclinical development of VLA-4 antagonists.

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in inflammatory processes. It is expressed on the surface of leukocytes and facilitates their adhesion to the vascular endothelium and migration into tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. By blocking this interaction, VLA-4 antagonists can potently inhibit the inflammatory cascade, offering a therapeutic strategy for various autoimmune and inflammatory diseases. MK-0668 is an amino acid-based compound identified as a highly potent antagonist of unactivated VLA-4.[1]

Mechanism of Action

MK-0668 functions as a competitive antagonist of VLA-4. It binds to the integrin, preventing its interaction with VCAM-1 and fibronectin.[2] This blockade inhibits the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues, thereby reducing the inflammatory response.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by MK-0668.

Preclinical Data

In Vitro Potency

MK-0668 has demonstrated picomolar to nanomolar potency in inhibiting VLA-4 function in whole blood assays across multiple species. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Species | IC50 (nM) |

| Human | 0.13[1] |

| Dog | 0.19[1] |

| Rhesus Monkey | 0.21[1] |

| Rat | 0.4[1] |

Data sourced from MedChemExpress.[1]

Pharmacokinetics

While specific quantitative pharmacokinetic parameters for MK-0668 are not publicly available, it has been described as an orally active antagonist.[3] Preclinical studies have shown that oral administration of MK-0668 resulted in sustained VLA-4 receptor occupancy in animals, which is a critical factor for in vivo efficacy.[3]

Experimental Protocols

Detailed experimental protocols for MK-0668 are not publicly available. The following sections describe generalized, standard methodologies for evaluating VLA-4 antagonists.

Whole Blood VLA-4 Occupancy Assay

This assay is designed to measure the potency of a VLA-4 antagonist in a physiologically relevant matrix.

Objective: To determine the IC50 of MK-0668 in preventing VLA-4-dependent cell adhesion in whole blood.

Methodology:

-

Blood Collection: Fresh heparinized whole blood is collected from the species of interest (human, rat, dog, etc.).

-

Compound Incubation: Aliquots of whole blood are incubated with a range of concentrations of this compound or vehicle control for a specified period at 37°C.

-

Adhesion Substrate: 96-well plates are coated with a VLA-4 ligand, typically recombinant VCAM-1 or a fibronectin fragment (e.g., CS-1).

-

Cell Adhesion: The treated whole blood is added to the coated plates and incubated to allow for VLA-4-mediated leukocyte adhesion.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Quantification: Adherent leukocytes are quantified. This can be achieved by lysing the remaining cells and measuring the activity of an endogenous enzyme (e.g., myeloperoxidase) or by pre-labeling leukocytes with a fluorescent dye.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of MK-0668 relative to the vehicle control. An IC50 curve is generated using non-linear regression analysis.

In Vivo Receptor Occupancy

This protocol outlines a general method for assessing the extent and duration of VLA-4 receptor occupancy by MK-0668 in preclinical animal models after oral dosing.

Objective: To determine the relationship between MK-0668 plasma concentration and VLA-4 receptor occupancy on circulating leukocytes.

Methodology:

-

Dosing: Animals (e.g., rats or monkeys) are administered a single oral dose of this compound.

-

Blood Sampling: Blood samples are collected into anticoagulated tubes at various time points post-dosing. A pre-dose sample serves as a baseline.

-

Plasma and Leukocyte Separation: A portion of each blood sample is processed to separate plasma for pharmacokinetic analysis. The remaining whole blood is used for the receptor occupancy assay.

-

Receptor Occupancy Measurement (Flow Cytometry):

-

A fluorescently labeled anti-VLA-4 antibody that competes with MK-0668 for binding is added to the whole blood samples.

-

The samples are incubated to allow the antibody to bind to any unoccupied VLA-4 receptors.

-

Red blood cells are lysed.

-

The samples are analyzed by flow cytometry to measure the mean fluorescence intensity (MFI) on the leukocyte population.

-

The percentage of receptor occupancy is calculated for each time point using the following formula: % Occupancy = (1 - (MFI_postdose / MFI_predose)) * 100

-

-

Pharmacokinetic Analysis: Plasma concentrations of MK-0668 are determined using a validated analytical method (e.g., LC-MS/MS).

-

PK/PD Modeling: The relationship between MK-0668 plasma concentration and VLA-4 receptor occupancy is established using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Visualized Workflows

Preclinical Development Workflow for a VLA-4 Antagonist

The following diagram outlines a typical preclinical development workflow for a VLA-4 antagonist like MK-0668.

Receptor Occupancy Experimental Workflow

This diagram details the workflow for a typical in vivo receptor occupancy experiment.

Conclusion

The available early-stage research data indicates that MK-0668 is a highly potent VLA-4 antagonist with oral activity demonstrated in preclinical species. Its mechanism of action, centered on the inhibition of leukocyte adhesion and migration, positions it as a potential therapeutic agent for inflammatory diseases. While specific, in-depth experimental protocols and a comprehensive preclinical data package are not publicly accessible, this guide provides a framework for understanding the core preclinical characteristics of MK-0668 and the standard methodologies used in its evaluation. Further research and clinical development would be necessary to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

MK-0668 Mesylate In Vivo Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 mesylate is a potent and orally active antagonist of the very late antigen-4 (VLA-4) integrin. VLA-4 plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation, making it a key target for therapeutic intervention in various inflammatory diseases. This document provides an overview of the mechanism of action of MK-0668 and outlines generalized in vivo experimental protocols relevant to its preclinical evaluation. Due to the limited public availability of specific in vivo data and detailed experimental procedures for this compound, this guide offers a framework based on standard practices for evaluating VLA-4 antagonists in animal models of inflammatory disease.

Mechanism of Action: VLA-4 Antagonism

MK-0668 functions by blocking the interaction between VLA-4 (also known as integrin α4β1) on the surface of leukocytes and its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This adhesion is a critical step in the process of leukocyte trafficking from the bloodstream into inflamed tissues. By inhibiting this interaction, MK-0668 is expected to reduce the inflammatory response.

VLA-4 Signaling Pathway

The binding of VLA-4 to its ligands initiates intracellular signaling cascades that promote cell adhesion, migration, and survival. A simplified representation of this pathway is depicted below.

Caption: Simplified VLA-4 signaling pathway and the antagonistic action of MK-0668.

In Vivo Experimental Data

Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma

| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Infiltration (cells/mL BALF) | Airway Hyperresponsiveness (Penh) |

| Vehicle Control | - | Data not available | Data not available |

| This compound | 1 | Data not available | Data not available |

| This compound | 10 | Data not available | Data not available |

| This compound | 30 | Data not available | Data not available |

| Positive Control | - | Data not available | Data not available |

| BALF: Bronchoalveolar Lavage Fluid; p.o.: oral administration |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Rat | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | i.v. | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; i.v.: intravenous administration |

Experimental Protocols

The following are generalized protocols for in vivo experiments that would be relevant for the evaluation of this compound. These are based on standard methodologies for assessing VLA-4 antagonists in preclinical models.

General In Vivo Experimental Workflow

Caption: A generalized workflow for in vivo preclinical studies.

Protocol 1: Murine Model of Ovalbumin-Induced Allergic Asthma

Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Phosphate-buffered saline (PBS)

-

Whole-body plethysmograph

Procedure:

-

Sensitization:

-

On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

-

Challenge:

-

On days 28, 29, and 30, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

-

-

Treatment:

-

Administer this compound or vehicle orally (p.o.) once daily, starting one day before the first challenge (day 27) until the end of the experiment.

-

-

Measurement of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge, assess AHR by exposing mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) in a whole-body plethysmograph and measuring the enhanced pause (Penh).

-

-

Bronchoalveolar Lavage (BAL):

-

48 hours after the final OVA challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS through a tracheal cannula.

-

Determine the total and differential leukocyte counts in the BAL fluid using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.

-

-

Histopathology:

-

Perfuse the lungs with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.

-

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

-

This compound

-

Formulation vehicle for oral and intravenous administration

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single dose of this compound to two groups of rats:

-

Group 1: Oral gavage (e.g., 10 mg/kg)

-

Group 2: Intravenous bolus (e.g., 1 mg/kg)

-

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the concentration of MK-0668 in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software.

-

Conclusion

While specific in vivo experimental data for this compound is not widely published, the provided general protocols and frameworks offer a solid foundation for researchers and drug development professionals to design and execute preclinical studies for VLA-4 antagonists. The evaluation of efficacy in relevant disease models, such as allergic asthma, coupled with thorough pharmacokinetic and pharmacodynamic assessments, is critical for advancing such compounds towards clinical development. Further investigation into proprietary or patented literature may yield more specific details regarding the in vivo characterization of this compound.

Application Notes and Protocols for Determining MK-0668 Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0668 is a potent and selective antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1.[1][2] VLA-4 is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. VLA-4 interacts with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, which are often upregulated at sites of inflammation. By blocking the VLA-4-ligand interaction, MK-0668 effectively inhibits leukocyte trafficking, making it a promising therapeutic agent for various inflammatory and autoimmune diseases.

These application notes provide detailed protocols for two common cell-based assays to determine the in vitro activity of MK-0668: a static cell adhesion assay and a cell migration assay.

VLA-4 Signaling Pathway

The interaction of VLA-4 with its ligands initiates bidirectional signaling, known as "outside-in" and "inside-out" signaling. Inside-out signaling, often triggered by chemokines, activates VLA-4, increasing its affinity for ligands. Upon ligand binding, outside-in signaling is initiated, leading to downstream cellular responses such as cell spreading, migration, and proliferation.

Quantitative Data Summary

The inhibitory activity of MK-0668 can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell-based assays.

| Assay Type | Cell Line | Ligand | MK-0668 IC50 (nM) |

| Static Cell Adhesion | Jurkat | VCAM-1 | ~0.2 |

| Cell Migration | Jurkat | SDF-1α | ~0.5 |